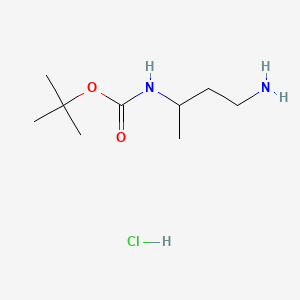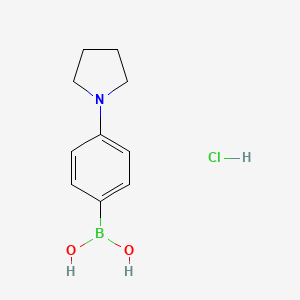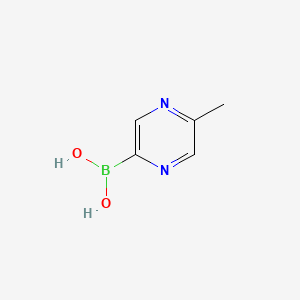![molecular formula C8H4BrN3 B577653 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile CAS No. 1260387-11-8](/img/structure/B577653.png)
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[3,2-c]pyridine ring system with a carbonitrile group at the 3-position
Méthodes De Préparation
The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The formation of the pyrrolo[3,2-c]pyridine ring system is accomplished through a cyclization reaction, often involving the use of a suitable base and solvent.
Nitrile Introduction: The carbonitrile group is introduced via a nucleophilic substitution reaction, typically using cyanide sources such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the desired transformation. For example, the nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to introduce various substituents onto the pyrrolo[3,2-c]pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:
Anticancer Research: This compound has shown promise as a potential anticancer agent due to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation.
Kinase Inhibition: It has been identified as a potent inhibitor of various kinases, making it a valuable tool for studying kinase signaling pathways and developing kinase-targeted therapies.
Drug Development: The unique structure of this compound makes it an attractive scaffold for the development of new drugs with improved efficacy and selectivity.
Mécanisme D'action
The mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the disruption of critical signaling pathways involved in cell growth and survival, ultimately resulting in the suppression of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar brominated pyrrolo ring system but differs in the position and type of nitrogen atoms in the ring.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different arrangement of the pyridine and pyrrole rings, leading to variations in their chemical properties and biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-3-6-5(1-10)2-12-8(6)7/h2-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKAUXNAUJHINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718767 |
Source


|
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260387-11-8 |
Source


|
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260387-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577575.png)

![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)




![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)



![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)
